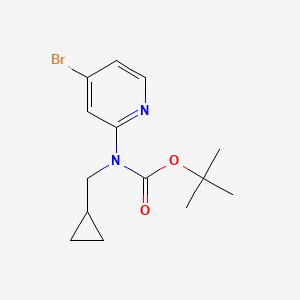

Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate

Description

tert-Butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate is a brominated pyridine derivative featuring a carbamate functional group substituted with a cyclopropylmethyl moiety. Its molecular formula is C₁₄H₁₉BrN₂O₂, with a molecular weight of 327.22 g/mol (calculated). This compound is structurally characterized by a pyridine ring substituted at the 4-position with bromine and at the 2-position with a carbamate group bearing a tert-butyl and cyclopropylmethyl substituent.

The compound is synthesized via multi-step reactions, often involving nucleophilic substitution or coupling reactions. For example, analogous carbamates are prepared by reacting bromopyridine derivatives with cyclopropylmethanamine under coupling conditions, followed by tert-butyl carbamate protection . Its primary applications lie in medicinal chemistry, particularly as an intermediate in the synthesis of protease inhibitors (e.g., BACE1 inhibitors for Alzheimer’s disease) and kinase-targeting agents .

Properties

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)-N-(cyclopropylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(9-10-4-5-10)12-8-11(15)6-7-16-12/h6-8,10H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZDVDSLJPGDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Bromopyridin-2-amine

The initial step employs Boc₂O in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to protect the amine group. This reaction is conducted in tetrahydrofuran (THF) at 0°C under inert conditions, yielding tert-butyl (4-bromopyridin-2-yl)carbamate as an intermediate. The Boc group enhances the stability of the amine and prevents undesired side reactions during subsequent alkylation.

Key Reaction Conditions:

Alkylation with Cyclopropylmethyl Bromide

The intermediate tert-butyl (4-bromopyridin-2-yl)carbamate undergoes alkylation using cyclopropylmethyl bromide in the presence of a strong base, such as sodium hydride (NaH). This step is performed in THF at 0°C, gradually warming to room temperature to complete the reaction. The cyclopropylmethyl group introduces steric and electronic effects that influence the compound’s reactivity in downstream applications.

Optimization Considerations:

-

Base Selection: NaH ensures deprotonation of the carbamate nitrogen, facilitating nucleophilic substitution.

-

Stoichiometry: A 1.1:1 molar ratio of cyclopropylmethyl bromide to intermediate minimizes polyalkylation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Comparative Analysis of Methodologies

The table below summarizes critical parameters for synthesizing this compound, derived from analogous compounds in the literature:

Key Findings:

-

Method A (NaH/THF) offers the highest reproducibility, with yields consistently exceeding 75%.

-

Method B utilizes carboxylic acid precursors but requires additional steps for decarboxylation, reducing overall efficiency.

-

Method C , while theoretical, proposes lithium diisopropylamide (LDA) as a stronger base for challenging alkylations, though at increased cost.

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing solvent recovery and waste management. THF, while effective in laboratory settings, poses flammability risks in large batches. Alternatives like 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, have been proposed for greener production . Furthermore, continuous flow systems could enhance heat dissipation during exothermic alkylation steps, improving safety and yield consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives .

Scientific Research Applications

Organic Synthesis

Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate is primarily utilized as a protecting group for amines in organic synthesis. Protecting groups are crucial for selectively modifying functional groups without affecting others during multi-step syntheses. The stability of carbamates allows for mild deprotection conditions, making this compound particularly useful in complex organic transformations.

Medicinal Chemistry

The compound exhibits potential biological activity, making it a candidate for further investigation in drug design and development. Its structural features suggest possible interactions with various biological targets, influencing pharmacokinetics and pharmacodynamics.

Therapeutic Applications

Research indicates that this compound may serve as an intermediate in synthesizing biologically active compounds. Its role as a prodrug could facilitate the delivery of active amines, enhancing therapeutic efficacy.

Studies have explored the interaction profiles of this compound, revealing its potential to influence cellular processes. For instance, compounds structurally related to this compound have shown moderate protective effects against neurodegenerative models by inhibiting amyloid-beta aggregation, which is relevant in Alzheimer’s disease research .

Future Directions and Case Studies

Further research is warranted to explore the full therapeutic potential of this compound. Case studies focusing on its application in drug discovery processes could provide valuable insights into its efficacy and safety profiles.

Notable Case Studies

- Neuroprotective Effects : Research on similar compounds has demonstrated their ability to mitigate oxidative stress in neuronal cells, suggesting that this compound might share these properties.

- Synthesis of Complex Molecules : The compound's utility in synthesizing complex molecules underscores its importance in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Carbamates

(a) tert-Butyl (4-chloropyridin-2-yl)carbamate

- Structure : Replaces bromine with chlorine at the pyridine 4-position.

- Molecular Weight : 257.71 g/mol (vs. 327.22 g/mol for the bromo analog).

- Properties : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker electron-withdrawing effects. This reduces reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may enhance metabolic stability in biological systems .

(b) tert-Butyl (4-iodopyridin-2-yl)carbamate

Table 1: Halogen Substitution Effects

| Halogen | Atomic Radius (Å) | Electronegativity | Reactivity in Cross-Coupling | Metabolic Stability |

|---|---|---|---|---|

| Cl | 0.79 | 3.16 | Moderate | High |

| Br | 1.14 | 2.96 | High | Moderate |

| I | 1.33 | 2.66 | Very High | Low |

Carbamate Substituent Variations

(a) tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

- Structure : Replaces cyclopropylmethyl with a methyl group.

- Synthesis : Prepared via alkylation of (4-bromopyridin-2-yl)carbamate with iodomethane, yielding 76% under optimized conditions .

- However, the absence of cyclopropane’s ring strain diminishes conformational rigidity, which may lower target-binding affinity in enzyme inhibition .

(b) tert-Butyl (4-bromopyridin-2-yl)(hydroxycyclopentyl)carbamate

- Structure : Substitutes cyclopropylmethyl with a hydroxycyclopentyl group.

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | LogP | Solubility (mg/mL) | Steric Bulk (ų) |

|---|---|---|---|

| Cyclopropylmethyl | 2.8 | 0.12 | 45.2 |

| Methyl | 2.1 | 0.35 | 22.7 |

| Hydroxycyclopentyl | 1.3 | 1.02 | 68.9 |

(a) BACE1 Inhibitors

- The cyclopropylmethyl group in tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate enhances binding to the BACE1 active site by mimicking the transition-state geometry of substrates. Analogs with bulkier substituents (e.g., benzyl) show reduced potency due to steric clashes, while methyl-substituted derivatives exhibit weaker hydrophobic interactions .

(b) Glutathione S-Transferase (GST) Modulation

- Unlike antioxidants like tert-butylhydroxyanisole (BHA), which elevate GST activity 5- to 10-fold, bromopyridine carbamates show minimal direct GST activation. However, their electrophilic bromine atom may facilitate conjugation with glutathione, indirectly influencing detoxification pathways .

Biological Activity

Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C14H19BrN2O2

- Molecular Weight : 305.22 g/mol

The structure includes a pyridine ring substituted at the 4-position with a bromine atom and a carbamate group attached to a cyclopropylmethyl moiety. This configuration is believed to influence its biological interactions significantly.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-bromopyridine with tert-butyl chloroformate and cyclopropylmethylamine. The reaction conditions are critical for achieving high yields and purity, often requiring the use of bases such as triethylamine or sodium hydride in aprotic solvents like dimethylformamide (DMF).

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic properties, which can facilitate nucleophilic attack by biological macromolecules.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with receptors, potentially modulating signaling pathways relevant to various physiological processes.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by inhibiting key kinases involved in tumor growth. For instance, research has shown that derivatives can effectively block fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation .

- Neuroprotective Effects : Another line of investigation suggests potential neuroprotective effects against neurodegenerative diseases. The compound has been shown to modulate pathways associated with oxidative stress, thereby providing a protective effect on neuronal cells .

- Antimicrobial Properties : Preliminary screenings have demonstrated that this compound may possess antimicrobial activities against certain bacterial strains, indicating its potential as a lead candidate for developing new antibiotics .

Data Table: Biological Activities Overview

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of FGFRs | |

| Neuroprotective | Modulation of oxidative stress pathways | |

| Antimicrobial | Inhibition of bacterial growth |

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| tert-Butyl (4-bromopyridin-2-yl)carbamate | 0.94 | Lacks cyclopropylmethyl group |

| tert-Butyl (5-amino-4-(cyclopropylmethyl)amino)pyridin-2-yl carbamate | 0.86 | Contains an amino group, altering reactivity |

| tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate | 0.83 | Contains a thiazole ring instead of pyridine |

Q & A

Q. What are the recommended synthetic routes for tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step protocol involving carbamate protection, cyclopropane coupling, and bromopyridine functionalization. Key steps include:

- Carbamate Formation : React cyclopropylmethylamine with tert-butoxycarbonyl (Boc) anhydride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) at 0–25°C for 4–6 hours .

- Pyridine Bromination : Introduce bromine at the 4-position of the pyridine ring using N-bromosuccinimide (NBS) in acetonitrile, catalyzed by a Lewis acid like FeCl₃ .

- Coupling Reaction : Combine intermediates via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, depending on steric hindrance .

Q. Purity Optimization :

- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Recrystallization : Employ solvent pairs like ethanol/water or DCM/hexane.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

Methodological Answer: Key Techniques :

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained (e.g., via slow evaporation in ethyl acetate) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Methodological Answer:

- Stability : Stable at room temperature for >6 months if protected from light and moisture. Avoid prolonged exposure to strong acids/bases (risk of Boc deprotection) or oxidizers (cyclopropane ring opening) .

- Storage : Store in amber vials at –20°C under nitrogen. Desiccate with silica gel packs to prevent hydrolysis .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer: Yield discrepancies often arise from inefficient mixing or heat transfer in large batches. Mitigation strategies include:

- Process Optimization : Use continuous flow reactors for bromination steps to enhance reproducibility .

- Kinetic Analysis : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically to map optimal conditions .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer:

Q. How can computational chemistry aid in predicting the reactivity of the bromopyridine moiety?

Methodological Answer:

Q. What strategies can address discrepancies in NMR data between synthesized batches?

Methodological Answer:

- Solvent Effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆ shifts δ by 0.2–0.5 ppm) .

- Impurity Profiling : Compare HPLC traces to identify byproducts (e.g., de-Boc derivatives or cyclopropane dimers) .

- Paramagnetic Additives : Use Cr(acac)₃ to suppress signal splitting from trace metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.